4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2,4-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under basic conditions to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining biological specimens.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the textile industry for dyeing fabrics
Mechanism of Action
The compound exerts its effects primarily through its diazenyl group. The azo linkage can undergo reversible isomerization between trans and cis forms under light exposure, making it useful in photoresponsive applications. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Azobenzene
- Methyl Orange
- Sudan I
Uniqueness
4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of chloro and methoxy substituents on the aromatic ring, which influence its electronic properties and reactivity. These substituents enhance its stability and color properties compared to other azo compounds .
Properties
CAS No. |
59527-97-8 |
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Molecular Formula |
C16H18ClN3O2 |
Molecular Weight |
319.78 g/mol |
IUPAC Name |
4-[(5-chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H18ClN3O2/c1-20(2)12-7-5-11(6-8-12)18-19-14-9-13(17)15(21-3)10-16(14)22-4/h5-10H,1-4H3 |
InChI Key |
AEVXKXUOJDJNBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)OC)Cl |
Origin of Product |
United States |
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